![molecular formula C17H19N3O3 B2496692 N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034319-78-1](/img/structure/B2496692.png)
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Synthesis Analysis
Oxazines can be synthesized through various methods. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves multicomponent reactions where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .Molecular Structure Analysis
The molecular structure of oxazines involves a six-membered ring with one oxygen and one nitrogen atom. The relative positions of these heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis
The chemical reactions involving oxazines can be quite diverse, depending on the specific structure and substituents of the compound. Unfortunately, without more specific information on the compound , it’s difficult to provide a detailed analysis of its potential chemical reactions .Scientific Research Applications
Green Synthesis of 1,3-Oxazines
This compound can be used in the green synthesis of 1,3-oxazines, which are biologically important . The synthesis process is promoted by visible light and involves a catalyst-free cross-dehydrogenative coupling reaction . This methodology has several advantages, including being catalyst-free, using only aerial oxygen as the oxidant, and being visible light-promoted .
Antiviral Activity
Indole derivatives, which include this compound, have shown significant antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives, including this compound, have demonstrated anti-inflammatory and analgesic activities . They have been compared with indomethacin and celecoxib in terms of their anti-inflammatory effects .
Anticancer Activity
Benzopyran-4-ones, a class of compounds that includes this compound, have shown cytotoxic activity against multi-drug resistant cancer cell lines . This makes them potential candidates for cancer treatment .
Antifungal Activity
This compound has shown remarkable antifungal activity, which varies depending on its substituents . This makes it a potential candidate for the development of new antifungal drugs .
Synthesis of Heterocyclic Compounds
This compound can be used as a starting material in the synthesis of a broad range of heterocyclic compounds . This makes it valuable in the field of organic chemistry .
Antioxidant Activity
Indole derivatives, including this compound, have shown significant antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Antimalarial Activity
Indole derivatives, including this compound, have shown antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .
Mechanism of Action
Target of action
They might act by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) .
Mode of action
Similar compounds might inhibit the activity of their targets by binding to the active site and preventing the normal substrate from binding .
Biochemical pathways
If this compound acts as an anti-inflammatory agent, it might affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Result of action
If it acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby decrease inflammation .
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(15-9-16-20(19-15)6-3-7-22-16)18-10-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,9,14H,3,6-8,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIURVKQGRLSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
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